cis Lacidipine cis Lacidipine Z-Isomer of Lacidipine; a dihydropyridine calcium channel blocker. Antihypertensive.
Brand Name: Vulcanchem
CAS No.: 103890-79-5
VCID: VC21347728
InChI: InChI=1S/C26H33NO6/c1-8-31-24(29)21-16(3)27-17(4)22(25(30)32-9-2)23(21)19-13-11-10-12-18(19)14-15-20(28)33-26(5,6)7/h10-15,23,27H,8-9H2,1-7H3/b15-14-
SMILES: CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)C)C
Molecular Formula: C26H33NO6
Molecular Weight: 455.5 g/mol

cis Lacidipine

CAS No.: 103890-79-5

Cat. No.: VC21347728

Molecular Formula: C26H33NO6

Molecular Weight: 455.5 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

cis Lacidipine - 103890-79-5

CAS No. 103890-79-5
Molecular Formula C26H33NO6
Molecular Weight 455.5 g/mol
IUPAC Name diethyl 2,6-dimethyl-4-[2-[(Z)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylate
Standard InChI InChI=1S/C26H33NO6/c1-8-31-24(29)21-16(3)27-17(4)22(25(30)32-9-2)23(21)19-13-11-10-12-18(19)14-15-20(28)33-26(5,6)7/h10-15,23,27H,8-9H2,1-7H3/b15-14-
Standard InChI Key GKQPCPXONLDCMU-PFONDFGASA-N
Isomeric SMILES CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2/C=C\C(=O)OC(C)(C)C)C(=O)OCC)C)C
SMILES CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)C)C
Canonical SMILES CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)C)C
Appearance White to Off-White Solid
Melting Point 145-149°C

Chemical Structure and Properties

cis Lacidipine is chemically known as diethyl 4-{2-[(1Z)-3-tert-butoxy-3-oxoprop-1-en-1-yl]phenyl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, with the molecular formula C₂₆H₃₃NO₆ . The compound has a molecular weight of 455.54 g/mol and contains a dihydropyridine ring structure that is responsible for its calcium channel blocking activity . The "cis" designation refers to the geometric isomerism of the compound, specifically the Z-configuration of the 3-(1,1-dimethylethoxy)-3-oxo-1-propenyl side chain .

The structural characteristics of cis Lacidipine contribute to its high lipophilicity, which facilitates its distribution in lipophilic membranes and contributes to its pharmacokinetic profile . This compound is distinct from the trans isomer, and its specific stereochemistry plays a crucial role in its binding affinity and pharmacological effects.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of cis Lacidipine

PropertyValue
Chemical FormulaC₂₆H₃₃NO₆
Molecular Weight455.54 g/mol
CAS Number103890-79-5
AppearanceNot specified in sources
StereochemistryZ-isomer (cis configuration)
Functional GroupsDihydropyridine ring, ester groups, tert-butoxy group
Synonymscis-Lacidipine, Lacidipine Z isomer, Lacidipine BP Impurity C

Pharmacological Properties

Mechanism of Action

cis Lacidipine acts as a calcium antagonist by binding to the L-type calcium channels in vascular smooth muscle cells . This binding reduces calcium influx into the cells, resulting in vasodilation and subsequent reduction in blood pressure . What distinguishes cis Lacidipine from other dihydropyridine calcium channel blockers is its intrinsically slow onset of activity, which prevents reflex tachycardia—a common side effect of rapid-acting calcium channel blockers .

The binding of cis Lacidipine to its receptor is competitively inhibited by other dihydropyridine compounds and is allosterically modulated by verapamil and D-cis diltiazem . Additionally, divalent cations can either activate or inhibit this binding, suggesting complex interactions at the receptor level .

Receptor Binding Characteristics

Studies comparing cis Lacidipine with other dihydropyridine calcium antagonists, such as isradipine, have revealed significant differences in binding kinetics. The association and dissociation rates of cis Lacidipine are considerably slower than those of isradipine, which likely explains its prolonged duration of action . Interestingly, the maximum binding capacity (Bmax) of cis Lacidipine in guinea pig heart microsomes was found to be significantly higher than that of other dihydropyridine calcium antagonists .

This distinctive binding profile supports the clinical observation of cis Lacidipine's slow onset and extended duration of antihypertensive effect, making it suitable for once-daily dosing regimens . Although no biphasic receptor binding kinetics have been detected, researchers suggest that there may be a rapid equilibrium between the receptor and a second compartment due to the high lipophilicity of cis Lacidipine .

Vascular Selectivity and Additional Effects

Beyond its calcium channel-blocking properties, cis Lacidipine demonstrates remarkable vascular selectivity and antioxidant activity that exceeds that of other dihydropyridine calcium antagonists . This antioxidant effect is comparable to that of Vitamin E, which may contribute to its anti-atherosclerotic properties .

The compound also exhibits antibacterial effects, broadening its potential therapeutic applications beyond cardiovascular disease management . These multifaceted pharmacological properties make cis Lacidipine an interesting subject for ongoing research into various therapeutic areas.

Therapeutic Applications

Hypertension Management

cis Lacidipine is primarily indicated for the management of hypertension, with recommended oral dosages ranging from 2 to 6 mg once daily . Its efficacy in blood pressure control has been demonstrated in numerous randomized, well-controlled clinical trials comparing it with other antihypertensive agents including other dihydropyridine calcium antagonists, thiazide diuretics, beta-blockers (such as atenolol), and angiotensin-converting enzyme (ACE) inhibitors (such as enalapril) .

The compound's efficacy extends to various patient populations, including:

  • Elderly patients with essential hypertension

  • Patients with isolated systolic hypertension

  • African Nigerian patients

  • Patients with concurrent type 2 diabetes mellitus

This broad efficacy profile makes cis Lacidipine a versatile antihypertensive agent suitable for diverse patient groups.

Tolerability Profile

Data from the ELSA study indicate that the incidence of serious adverse events during long-term cis Lacidipine therapy is comparable to that observed with atenolol, supporting its safety for extended use . This favorable tolerability profile enhances patient adherence to therapy, an important consideration in chronic disease management.

Analytical Methods for cis Lacidipine

Spectrophotometric Methods

Several analytical methods have been developed for the quantification of cis Lacidipine in pharmaceutical formulations and biological fluids. Among these, ultraviolet (UV) spectrophotometry offers a simple, precise, and economical approach .

Two UV spectrophotometric methods have been specifically developed and validated for the estimation of cis Lacidipine in tablet dosage forms . These methods were found to comply with Beer-Lambert's law in the concentration range of 5-30 μg/ml, demonstrating linearity in this range . The accuracy of these methods was assessed through recovery studies at three different concentration levels (50%, 100%, and 150% of the standard concentration), with recovery values close to 100% and relative standard deviation (RSD) values less than 2%, indicating good precision and accuracy .

Chromatographic Methods

High-performance liquid chromatography (HPLC) represents another important analytical approach for cis Lacidipine quantification. A reverse-phase HPLC method has been developed for routine analysis of cis Lacidipine in pharmaceutical formulations .

In this method, calibration curves were constructed by plotting concentration versus peak area response, using standard solutions containing 10, 20, 30, 40, and 50 μg/ml of cis Lacidipine . The linearity was calculated using the least square regression method, and the method demonstrated excellent recovery (100% ± 2) .

The sensitivity of the HPLC method was evaluated by determining the limits of detection (LOD) and quantification (LOQ), making it suitable for accurate quantification of cis Lacidipine in pharmaceutical formulations .

Comparison of Analytical Methods

Table 2: Comparison of Analytical Methods for cis Lacidipine Quantification

Analytical MethodApplicationConcentration RangeKey FeaturesReferences
UV SpectrophotometryTablet dosage forms5-30 μg/mlSimple, economical, precise
Reverse-phase HPLCPharmaceutical formulations10-50 μg/mlExcellent recovery, high sensitivity
SpectrofluorimetryPharmaceutical and biological samplesNot specifiedHigh sensitivity
HPTLCPharmaceutical formulationsNot specifiedGood separation capabilities
Electroanalytical methodsVarious matricesNot specifiedRapid analysis

Beyond these methods, a comprehensive review of analytical techniques for cis Lacidipine has identified additional approaches including spectrofluorimetry, high-performance thin-layer chromatography (HPTLC), electroanalytical methods, and miscellaneous techniques such as microbiological assay, X-ray diffraction, and differential scanning calorimetry . These diverse analytical options provide researchers and quality control professionals with multiple tools for cis Lacidipine analysis in various matrices.

Impurities and Related Compounds

Known Impurities

Several impurities and related compounds of cis Lacidipine have been identified and characterized for quality control purposes . These include:

  • Lacidipine Ethyl Methyl Diester (C₂₅H₃₁NO₆, MW: 441.52)

  • Dehydro Lacidipine (C₂₆H₃₁NO₆, MW: 453.53)

  • N-Nitroso-Lacidipine (C₂₆H₃₂N₂O₇, MW: 484.55)

  • Diethyl 4-(2-(3-(tert-butoxy)-3-oxoprop-1-en-1-yl)phenyl)-3,6-dimethyl-1,4-dihydropyridine-2,5-dicarboxylate (MW: 455.55)

Future Research Directions

The multifaceted pharmacological profile of cis Lacidipine, including its antihypertensive, anti-atherosclerotic, antioxidant, and antibacterial properties, opens several avenues for future research. Potential areas of investigation might include:

  • Further exploration of its anti-atherosclerotic mechanisms beyond blood pressure control

  • Assessment of its antioxidant properties in various disease states

  • Investigation of potential applications in metabolic disorders given its efficacy in patients with type 2 diabetes

  • Development of modified release formulations to optimize its pharmacokinetic profile

  • Exploration of its antibacterial properties in specific infectious conditions

Additionally, ongoing refinement of analytical methods for cis Lacidipine quantification in biological matrices will continue to improve our understanding of its pharmacokinetics and pharmacodynamics in diverse patient populations.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator